
Cizolirtine citrate
概要
説明
Cizolirtine citrate is a small molecule drug that functions as a modulator of substance P and calcitonin gene-related peptide release. It has been primarily developed for the treatment of pain and urinary incontinence. The compound has shown promising results in clinical trials, particularly for its efficacy in treating urinary incontinence secondary to overactive bladder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cizolirtine citrate involves multiple steps, starting from the appropriate benzyl and pyrazole derivatives. The key steps include:
Formation of the benzyl intermediate: This involves the reaction of a benzyl halide with a dimethylaminoethanol derivative under basic conditions.
Pyrazole formation: The benzyl intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst.
Citrate formation: The final step involves the reaction of the synthesized cizolirtine with citric acid to form the citrate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Cizolirtine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Treatment of Overactive Bladder
Cizolirtine citrate has been extensively studied for its efficacy in treating urinary incontinence secondary to overactive bladder (OAB). Several clinical trials have demonstrated its effectiveness compared to placebo and other antimuscarinic agents.
- Pilot Dose-Finding Study : A study involving 79 patients showed that this compound significantly reduced the frequency of urinary incontinence episodes. The median decrease in episodes was 1.14 for the highest dose (400 mg) compared to 0.21 for placebo (p=0.08) . Additionally, 68.75% of patients on the highest dose reported being free from urinary incontinence at the study's conclusion .
- Phase 2 Proof-of-Concept Study : In a larger trial with 135 participants, this compound (800 mg/day) was shown to significantly reduce the average number of voidings per day by 33.4%, compared to placebo . The drug also led to an increase in mean voided volume per micturition by 17.8%, highlighting its potential as a viable alternative to traditional antimuscarinics like oxybutynin .
Management of Chronic Neuropathic Pain
This compound has also been investigated for its role in managing chronic neuropathic pain. A study focused on its analgesic effects demonstrated that cizolirtine effectively reduced pain responses in various animal models, indicating its potential utility in human pain management.
- Efficacy in Animal Models : Research indicated that cizolirtine reduced pain caused by both mechanical and thermal stimuli, suggesting a robust analgesic effect . The mechanism is thought to involve modulation of neurotransmitter levels, such as noradrenaline and serotonin, which play crucial roles in pain perception.
Preclinical Studies
Preclinical studies have provided insights into the pharmacological profile of this compound, particularly regarding its genotoxic potential and pharmacodynamics.
- Genotoxicity Assessment : Studies conducted to evaluate the genotoxic potential of this compound indicated that it has a favorable safety profile when administered at therapeutic doses . These assessments were crucial for determining the compound's suitability for clinical use.
- Mechanistic Insights : Investigations into its action revealed that cizolirtine modulates neuropeptide release, which is vital for both bladder function and pain modulation. This dual action underscores its potential as a multifaceted therapeutic agent .
Summary of Clinical Findings
Study Type | Sample Size | Dosage | Key Findings |
---|---|---|---|
Pilot Study | 79 patients | 400 mg BID | Median decrease in urinary incontinence episodes: 1.14 (p=0.08); 68.75% free from episodes |
Phase 2 Study | 135 patients | 800 mg/day | Reduced voidings by 33.4%; increased voided volume by 17.8% (p=0.002) |
作用機序
Cizolirtine citrate exerts its effects by inhibiting the release of substance P and calcitonin gene-related peptide from primary afferent fibers and dorsal horn interneurons at the spinal level. This inhibition is mediated through presynaptic serotonin and alpha-2 adrenoceptors, which are partly related to an increase in descending inhibitory pathways. The compound’s analgesic effect is also attributed to its ability to modulate nociceptive signaling through adenosine and serotonin pathways .
類似化合物との比較
Metamizol sodium: Another analgesic used for pain relief, particularly in cases of renal colic.
Comparison: this compound is unique in its dual action as both an analgesic and a treatment for urinary incontinence. Unlike metamizol sodium, which is primarily used for pain relief, this compound also addresses urinary symptoms. Compared to oxybutynin, this compound has a different mechanism of action, targeting neurotransmitter release rather than muscarinic receptors .
生物活性
Cizolirtine citrate is a pharmaceutical compound primarily investigated for its analgesic properties and efficacy in treating urinary incontinence associated with overactive bladder. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, safety profile, and genotoxicity assessments.
This compound functions as a modulator of neuropeptides involved in pain transmission and bladder function. Specifically, it has been shown to reduce the spinal release of substance P and calcitonin gene-related peptide (CGRP) , both of which are crucial in the nociceptive pathway. By modulating these neuropeptides, this compound enhances the levels of noradrenaline and serotonin in the extracellular space, contributing to its analgesic effects and potential benefits in inflammatory conditions of the urinary bladder .
Treatment for Overactive Bladder
This compound has been evaluated through several clinical trials focusing on its effectiveness in treating overactive bladder (OAB). A notable pilot study involved 79 patients who were randomized to receive either this compound at doses of 200 mg or 400 mg twice daily or a placebo for 12 weeks. The primary outcomes measured included urinary incontinence episodes and urgency episodes recorded in bladder diaries.
Results:
- The median reduction in urinary incontinence episodes was 1.14 for the 400 mg group compared to 0.21 for placebo (p=0.08).
- Urgency episodes decreased by a median of 3.00 in the 400 mg group versus 0.43 in placebo (p=0.004).
- At the study's conclusion, 68.75% of patients on 400 mg reported being free from urinary incontinence episodes compared to 30% in the placebo group (p=0.04) .
Treatment Group | Median Reduction in Incontinence Episodes | Percentage Free from Incontinence |
---|---|---|
Cizolirtine 400 mg | 1.14 | 68.75% |
Cizolirtine 200 mg | Not specified | 45% |
Placebo | 0.21 | 30% |
Analgesic Properties
In addition to its urological applications, this compound has demonstrated significant antinociceptive activity in various animal models, particularly those simulating chronic neuropathic pain conditions. Studies have shown that it effectively alleviates allodynia related to cold and mechanical stimuli, indicating its potential utility in managing pain syndromes such as diabetic neuropathy .
Safety and Genotoxicity
The safety profile of this compound has been assessed through rigorous genotoxicity testing as part of its preclinical evaluation. Various assays, including the Ames test and mouse micronucleus assay, reported negative results regarding genotoxic potential at clinically relevant doses.
Key Findings:
特性
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUMSHHQYQLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931373 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142155-44-0 | |
Record name | E 4018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIZOLIRTINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。